alpha-Carbonylphenylbutyricacidhydrate
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Overview
Description
Alpha-Carbonylphenylbutyricacidhydrate is an organic compound characterized by the presence of a carbonyl group (C=O) attached to a phenyl ring and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Carbonylphenylbutyricacidhydrate typically involves the reaction of phenylacetic acid with butyric anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and distillation is common to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
Alpha-Carbonylphenylbutyricacidhydrate undergoes several types of chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Phenylbutyric acid derivatives.
Reduction: Phenylbutanol derivatives.
Substitution: Halogenated and nitrated phenylbutyric acid derivatives.
Scientific Research Applications
Alpha-Carbonylphenylbutyricacidhydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-Carbonylphenylbutyricacidhydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl group can form hydrogen bonds with active site residues, influencing the activity of enzymes. Additionally, the phenyl ring can engage in hydrophobic interactions with receptor sites, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Alpha-Dicarbonyl Compounds: These compounds, such as glyoxal and methylglyoxal, share the presence of a carbonyl group adjacent to another functional group.
Phenylbutyric Acid Derivatives: Compounds like phenylbutyric acid and its esters have similar structural features but differ in their functional groups.
Uniqueness
Alpha-Carbonylphenylbutyricacidhydrate is unique due to its specific combination of a carbonyl group, phenyl ring, and butyric acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-oxo-4-phenylbutanoic acid;hydrate |
InChI |
InChI=1S/C10H10O3.H2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,12,13);1H2 |
InChI Key |
GGHNMLNTPITMPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(=O)O.O |
Origin of Product |
United States |
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